Cas no 532382-00-6 (4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline)

4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-(6-Fluoro-2,3,4,9-tetrahydro-1h-beta-carbolin-1-yl)-n,n-dimethylaniline
- 4-(6-fluoro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-N,N-dimethylaniline
- N-[4-(6-fluoro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenyl]-N,N-dimethylamine
- AKOS005144011
- BBL021237
- STK893943
- 4-(6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-N,N-dimethylaniline
- 532382-00-6
- 4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline
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- Inchi: InChI=1S/C19H20FN3/c1-23(2)14-6-3-12(4-7-14)18-19-15(9-10-21-18)16-11-13(20)5-8-17(16)22-19/h3-8,11,18,21-22H,9-10H2,1-2H3
- InChI Key: XILJMQOUGAXNFZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 309.16412581Da
- Monoisotopic Mass: 309.16412581Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.1Ų
- XLogP3: 3.4
4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F402985-500mg |
4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline |
532382-00-6 | 500mg |
$ 230.00 | 2022-06-05 | ||
TRC | F402985-100mg |
4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline |
532382-00-6 | 100mg |
$ 70.00 | 2022-06-05 | ||
TRC | F402985-1g |
4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline |
532382-00-6 | 1g |
$ 340.00 | 2022-06-05 |
4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline Related Literature
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Zichao Zhang,Qi Xu,Bingqiang Cao RSC Adv., 2015,5, 61631-61638
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Additional information on 4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline
Introduction to 4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline (CAS No. 532382-00-6)
4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and diverse potential applications. This compound, identified by the CAS number 532382-00-6, belongs to a class of molecules known for their structural similarity to natural products and their utility in medicinal chemistry. The presence of a fluoro-substituent and a tetrahydro-β-carboline core makes this molecule particularly intriguing for researchers exploring novel pharmacophores.
The tetrahydro-β-carboline scaffold is well-documented for its biological activity, often found in alkaloids and other bioactive natural products. Its ability to interact with various biological targets has made it a focal point in drug discovery efforts. In particular, derivatives of this scaffold have shown promise in the development of treatments for neurological disorders, including depression and Parkinson’s disease. The addition of a fluoro-substituent at the 6-position further enhances the compound’s pharmacological profile, influencing its metabolic stability and binding affinity.
The N,N-dimethylaniline moiety in the molecule contributes to its overall lipophilicity and solubility characteristics, which are critical factors in determining its bioavailability and efficacy. This part of the structure is commonly found in a wide range of pharmaceuticals, where it serves as a key pharmacophoric element. The combination of these structural features makes 4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline a compound of great interest for further investigation.
Recent advancements in computational chemistry have enabled more precise modeling of how such molecules interact with biological targets. The use of molecular docking simulations has been instrumental in predicting the binding modes of this compound with enzymes and receptors relevant to various diseases. These studies have highlighted the potential of 4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline as a lead candidate for further development into therapeutic agents.
In particular, research has focused on its potential role in modulating neurotransmitter systems. The fluoro-substituent is known to enhance binding interactions by increasing metabolic stability and lipophilicity, while the tetrahydro-β-carboline core interacts with monoamine transporters and receptors. This dual action suggests that the compound may have applications in treating conditions associated with neurotransmitter imbalances.
Moreover, the structural versatility of this compound allows for modifications that can fine-tune its pharmacological properties. Researchers are exploring derivatives that may exhibit improved selectivity or reduced side effects. Such modifications are essential for translating preclinical findings into viable clinical candidates. The synthesis of these derivatives often involves sophisticated organic chemistry techniques tailored to introduce specific functional groups while maintaining the core pharmacophore.
The role of fluorine in pharmaceuticals extends beyond mere structural modification; it significantly impacts the compound’s electronic properties and reactivity. Fluorinated aromatic compounds are known for their enhanced binding affinities due to changes in electronic distribution and steric effects. In the case of 4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline, this fluorine atom likely contributes to stronger interactions with biological targets compared to non-fluorinated analogs.
Recent studies have also begun to explore the potential applications of this compound in other therapeutic areas beyond neurological disorders. For instance, its structural motif is reminiscent of compounds that have shown antiviral and anti-inflammatory properties. While these applications are still under investigation, they highlight the broad utility that such versatile scaffolds can offer.
The synthesis of 4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline presents both challenges and opportunities for synthetic chemists. The complexity of the molecule requires careful planning to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct such intricate structures more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming key carbon-carbon bonds within this molecule.
As research continues to uncover new biological activities and mechanisms of action for this class of compounds, 4-(6-Fluoro-2,3,4,9-Tetrahydro-1h-β-Carbolin-1-Yl)-N,N-Dimethylaniline is poised to play a significant role in future drug development efforts. Its unique combination of structural features offers a rich foundation for designing molecules with enhanced therapeutic potential.
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